molecular formula C10H22N2O B1453922 Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine CAS No. 1247410-58-7

Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

Cat. No. B1453922
M. Wt: 186.29 g/mol
InChI Key: YUEZSYRTENWHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine” is a chemical compound with the molecular formula C10H22N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes “Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine”, can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine” consists of a pyrrolidine ring attached to an ethoxyethyl group and two ethyl groups .

Scientific Research Applications

Pyrrolidine and its Derivatives
Pyrrolidine, a five-membered aromatic heterocycle, is fundamental in biological molecules like heme and chlorophyll. Its derivatives, including pyrrolines, pyrrolidines, and polypyrroles, exhibit varied applications. Polypyrroles are notably used for creating electrically conducting, stable films. Pyrrolidinones, nonaromatic cyclic amide systems, serve as intermediates, wetting agents, and solvents with relatively low toxicity, highlighting their utility in various industrial and scientific applications (Anderson & Liu, 2000).

Synthesis of Key Intermediates for Antibiotics
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine derivatives are instrumental in synthesizing intermediates for antibiotics targeting veterinary pathogens. For instance, the synthesis process of premafloxacin, an antibiotic, involves N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate, indicating the compound's significance in pharmaceutical manufacturing (Fleck et al., 2003).

Intermediate in Quinolone Antibacterials
Derivatives of diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine are also crucial in preparing quinolone antibacterials. The synthesis involves creating stereoisomers that serve as intermediates (C7 side chains) for these antibacterials, underlining the compound's role in developing treatments for bacterial infections (Schroeder et al., 1992).

Functionalized 2-Pyrrolidinones via Domino Reactions
The compound's derivatives are involved in the synthesis of functionalized 2-pyrrolidinones through domino reactions, demonstrating its versatility in creating complex molecular structures with potential applications in drug development and other scientific domains (Gao et al., 2013).

Use in Chiral Ligand Synthesis
Chiral C2-symmetric pyrrolidines, synthesized from derivatives of diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine, are used as chiral ligands in chemical reactions. This application is crucial in asymmetric synthesis, a technique widely used in pharmaceuticals to create drugs with specific desired effects (Masaki et al., 1992).

Safety And Hazards

“Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethyl-2-pyrrolidin-3-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(4-2)7-8-13-10-5-6-11-9-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEZSYRTENWHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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